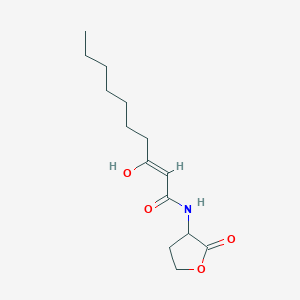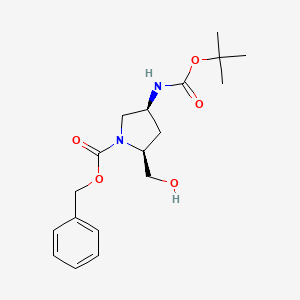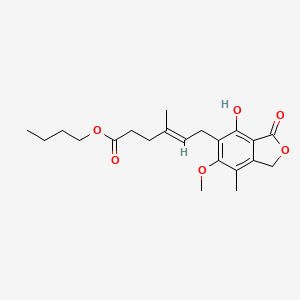
4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline dihydrochloride is a chemical compound with the molecular formula C17H18Cl2N2O3 and a molecular weight of 369.2 g/mol. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its light yellow to brown powder or crystal form .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline dihydrochloride typically involves the reaction of 4-chloro-6,7-dimethoxyquinoline with 4-aminophenol . The reaction conditions include:
Temperature: The reaction is usually carried out at elevated temperatures.
Solvent: Common solvents used include DMSO and methanol.
Catalysts: Potassium carbonate and alkali metal hydroxides are often used as catalysts.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Large-scale reactors: Industrial reactors are used to handle the increased volume.
Continuous monitoring: Parameters such as temperature, pressure, and pH are continuously monitored to ensure optimal reaction conditions.
Purification: The final product is purified using techniques such as crystallization and filtration to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: DMSO, methanol, ethanol.
Catalysts: Potassium carbonate, alkali metal hydroxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibitors and receptor binding.
Medicine: Investigated for its potential as a therapeutic agent, particularly in cancer research.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: It is known to inhibit tyrosine kinases, which play a crucial role in cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline dihydrochloride stands out due to its specific structural features and its ability to act as a base catalyst in various reactions . Its unique combination of quinoline and aniline moieties contributes to its diverse applications in scientific research and industry .
Propriétés
Formule moléculaire |
C17H18Cl2N2O3 |
|---|---|
Poids moléculaire |
369.2 g/mol |
Nom IUPAC |
4-(6,7-dimethoxyquinolin-4-yl)oxyaniline;dihydrochloride |
InChI |
InChI=1S/C17H16N2O3.2ClH/c1-20-16-9-13-14(10-17(16)21-2)19-8-7-15(13)22-12-5-3-11(18)4-6-12;;/h3-10H,18H2,1-2H3;2*1H |
Clé InChI |
AHNZARFQYWBFBU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Fluoro-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]-benzene](/img/structure/B1494113.png)






![9-[2-(Diethylphosphino)phenyl]-9H-carbazole](/img/structure/B1494138.png)






